
1-Bencil-5-nitroimidazol
Descripción general
Descripción
1-Benzyl-5-nitroimidazole is a heterocyclic compound that features a benzyl group attached to the nitrogen atom at position 1 and a nitro group at position 5 of the imidazole ring. Imidazoles are an important class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
1-Benzyl-5-nitroimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific properties.
Mecanismo De Acción
Target of Action
1-Benzyl-5-nitroimidazole is a derivative of the nitroimidazole class of compounds, which includes well-known drugs such as Benznidazole and Metronidazole . The primary targets of these compounds are various forms of the parasite Trypanosoma cruzi, the causative organism of Chagas disease .
Mode of Action
The mode of action of 1-Benzyl-5-nitroimidazole is likely similar to that of other nitroimidazoles. These compounds are thought to be reduced to various electrophilic metabolites by nitroreductases present in Trypanosoma cruzi . These metabolites can bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-5-nitroimidazole involve the generation of radical species which can damage the parasite’s DNA or cellular machinery . This damage can lead to the death of the parasite, effectively treating the infection .
Pharmacokinetics
For instance, Benznidazole has a high bioavailability and is metabolized in the liver, with an elimination half-life of 12 hours . It is excreted through the kidneys and feces . Metronidazole, another nitroimidazole, is almost completely absorbed orally, with a bioavailability greater than 90% . It is distributed widely and has low protein binding .
Result of Action
The result of the action of 1-Benzyl-5-nitroimidazole is the effective treatment of infections caused by Trypanosoma cruzi. This is achieved through the generation of radical species that damage the parasite’s DNA or cellular machinery, leading to the death of the parasite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitroimidazole can be synthesized through various methods. One common approach involves the nitration of 1-benzylimidazole using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, the production of 1-benzyl-5-nitroimidazole often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-nitroimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The imidazole ring can undergo oxidation to form various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-Benzyl-5-aminoimidazole.
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized imidazole derivatives.
Comparación Con Compuestos Similares
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Shares a similar mechanism of action and is used to treat similar infections.
Ornidazole: Also a nitroimidazole with comparable therapeutic applications.
Uniqueness: 1-Benzyl-5-nitroimidazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyl group at position 1 and the nitro group at position 5 distinguishes it from other nitroimidazoles and can lead to differences in its pharmacokinetic and pharmacodynamic properties .
Propiedades
IUPAC Name |
1-benzyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVKJGIRFOONOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434142 | |
| Record name | 1-Benzyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159790-78-0 | |
| Record name | 1-Benzyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-benzyl-5-nitroimidazole a useful starting material in medicinal chemistry, particularly for developing guanase inhibitors?
A1: 1-Benzyl-5-nitroimidazole serves as a versatile building block for synthesizing more complex molecules, including analogs of azepinomycin, a known guanase inhibitor [, ]. The structure of 1-benzyl-5-nitroimidazole allows for various chemical modifications, which are crucial for exploring Structure-Activity Relationships (SAR) and optimizing the inhibitory activity against guanase.
Q2: Can you describe a specific example of how 1-benzyl-5-nitroimidazole was modified and what impact it had on biological activity?
A2: Researchers synthesized 6-amino-5,6,7,8,-tetrahydro-4H-imidazo[4,5-e][1,4]diazepine-5,8-dione (compound 3 in the study) starting from 1-benzyl-5-nitroimidazole-4-carboxylic acid []. This compound, along with its synthetic precursor, exhibited moderate inhibitory activity against rabbit liver guanase. This demonstrates the potential of using 1-benzyl-5-nitroimidazole as a scaffold for developing novel guanase inhibitors.
Q3: Besides its role in developing guanase inhibitors, what other reactions involving 1-benzyl-5-nitroimidazole are of interest to researchers?
A3: Researchers have explored various reactions of 1-benzyl-5-nitroimidazole and its derivatives, including bromination reactions at different positions []. This research delves into the reactivity of this compound under various conditions and provides valuable insights into its potential applications in synthesizing diverse heterocyclic compounds. For instance, base-catalyzed bromination can lead to the introduction of alkoxy functionalities or the formation of dimers and monomers with substituted 2,2-diaminomalonate side-chains [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)




![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
